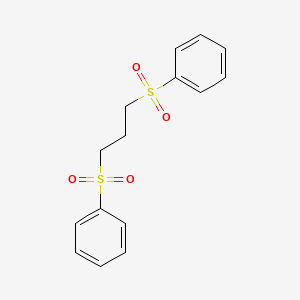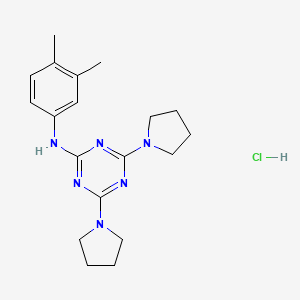
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as Xanthene-9-carboxylic acid, 4-((phenylthio)methyl)tetrahydro-2H-pyran-4-yl ester, and has a molecular formula of C26H25NO3S.
Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents a modern technique in organic chemistry that enhances the efficiency of synthesizing complex molecules. For instance, the study by Hu et al. (2011) on the microwave-assisted synthesis of tetrazolyl pyrazole amides, which exhibit bactericidal and antimicrobial activities, suggests that similar techniques could be applied to the synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-9H-xanthene-9-carboxamide to explore its potential biological activities (Hu, Wang, Zhou, & Xu, 2011).
Advanced Polyamide Materials
The synthesis and characterization of novel polymers incorporating xanthene units indicate the role of such structures in developing new materials. Guo et al. (2015) prepared polyamides containing xanthene units that demonstrated high thermal stability and optical transparency. This research implies that derivatives of xanthene, like N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-9H-xanthene-9-carboxamide, could be investigated for their potential applications in materials science, particularly in the creation of new polymeric materials with desirable thermal and optical properties (Guo, Sheng, Sang, Huang, & Liu, 2015).
Organosoluble and Transparent Polyamides
Further extending the potential applications in materials science, Sheng et al. (2009) described the synthesis of aromatic polyamides with xanthene cardo groups. These polymers are organosoluble, amorphous, and exhibit high glass transition temperatures, suggesting the relevance of xanthene derivatives in the development of high-performance polymers. The research hints at the exploration of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-9H-xanthene-9-carboxamide in similar contexts, potentially contributing to advancements in the field of high-temperature resistant materials or coatings (Sheng, Ma, Jiang, Huang, & Song, 2009).
properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3S/c28-25(24-20-10-4-6-12-22(20)30-23-13-7-5-11-21(23)24)27-18-26(14-16-29-17-15-26)31-19-8-2-1-3-9-19/h1-13,24H,14-18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKCOVWFHQPUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)
![1-[4-(3-Bromobenzenesulfonyl)piperazin-1-yl]-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2687527.png)






![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)
![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)